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Introduction

5-Bromo-3-iodo-4-azaindole is a versatile heterocyclic building block with significant
applications in medicinal chemistry. Its unique substitution pattern, featuring electrophilic and
nucleophilic sites, allows for diverse chemical modifications, making it a valuable scaffold for
the synthesis of biologically active molecules. Azaindole cores, in general, are considered
"privileged structures” as they are bioisosteres of endogenous molecules like purines and can
effectively interact with various biological targets.[1][2] This document provides a detailed
overview of the applications of a closely related and synthetically accessible analog, 5-bromo-
3-iodo-7-azaindole, in the development of potent kinase inhibitors, specifically focusing on
Anaplastic Lymphoma Kinase (ALK) inhibitors. The synthetic strategies and biological activities
described herein are highly relevant and adaptable for derivatives of 5-bromo-3-iodo-4-
azaindole.

Application: Development of Anaplastic Lymphoma
Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the
development and progression of various cancers, including non-small cell lung cancer
(NSCLC) and anaplastic large cell ymphoma.[3] Constitutive activation of ALK due to
chromosomal rearrangements or mutations leads to the uncontrolled proliferation and survival
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of cancer cells through the activation of downstream signaling pathways such as the RAS-
MEK-ERK, JAK-STAT, and PI3K-Akt pathways.[4][5] Therefore, the development of small
molecule inhibitors targeting the ATP-binding site of ALK is a clinically validated strategy for

cancer therapy.

The 7-azaindole scaffold has been successfully utilized to develop potent ALK inhibitors. The

synthesis of 3,5-disubstituted-7-azaindole derivatives starting from 1-tosyl-3-iodo-5-bromo-7-

azaindole has been reported as a successful strategy to identify potent ALK inhibitors active

against both wild-type and mutant forms of the enzyme.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative 3,5-disubstituted

7-azaindole derivatives as ALK inhibitors.

L Aurora A
Compound R Group at R Group at ALK WT LG Kinase
ID C3 C5 IC50 (nM) Inhibition
IC50 (nM)
(%) @ 1 pM
2- 1-Methyl-1H-
la 8.9 15.6 25
Fluorophenyl pyrazol-4-yl
3- 1-Methyl-1H-
1b 5.6 35 84
Fluorophenyl pyrazol-4-yl
4- 1-Methyl-1H-
1c 70 256.4 74
Fluorophenyl pyrazol-4-yl
2,6-
) 1-Methyl-1H-
1d Difluoropheny 3.2 8.1 15
pyrazol-4-yl

Experimental Protocols

This section provides a detailed protocol for the synthesis of 3,5-disubstituted 7-azaindole ALK

inhibitors, adapted from reported procedures. This serves as a template for the utilization of 5-

bromo-3-iodo-4-azaindole in similar synthetic strategies.
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General Synthesis Scheme
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1-Tosyl-3-iodo-5-bromo-7-azaindole
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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azaindole-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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